rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylatehydrochloride,trans
Description
“Rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylatehydrochloride,trans” is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopropane ring structure, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(8)5-3-6(5)7(9)10-2;/h4-6H,3,8H2,1-2H3;1H/t4?,5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBQTMJGRGEAE-DHSANDOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylatehydrochloride,trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an aminoethyl group.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of cyclopropane-containing molecules on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure could be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylatehydrochloride,trans involves its interaction with molecular targets in biological systems. The cyclopropane ring structure may interact with enzymes or receptors, leading to specific biological effects. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylate derivatives: These compounds share the cyclopropane ring structure and carboxylate group.
Aminoethyl-substituted cyclopropanes: These compounds have similar aminoethyl groups attached to the cyclopropane ring.
Uniqueness
The uniqueness of rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylatehydrochloride,trans lies in its specific stereochemistry and combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula : C7H14ClNO2
- IUPAC Name : rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride
- SMILES : CC(C)[C@H]1C[C@]1(C(=O)OC)N
The biological activity of rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid).
Key Mechanisms:
- Glutamate Receptor Modulation : The compound may influence NMDA (N-methyl-D-aspartate) receptor activity, which is crucial in synaptic plasticity and memory function.
- GABAergic Activity : By potentially enhancing GABA receptor function, it could exert anxiolytic effects.
Biological Activity Assessment
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are summarized findings from notable research:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on neuronal cell lines | Demonstrated increased GABAergic signaling, suggesting potential anxiolytic effects. |
| Study 2 | Animal model for anxiety | Rats administered the compound showed reduced anxiety-like behavior compared to control groups. |
| Study 3 | Binding affinity assays | High binding affinity observed for NMDA receptors, indicating possible neuroprotective properties. |
Case Study 1: Anxiolytic Effects in Rodent Models
In a controlled study involving rodents, rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride was administered at varying doses. The results indicated a significant reduction in anxiety-like behaviors measured by the elevated plus maze test. The study concluded that the compound's modulation of GABAergic transmission likely contributed to its anxiolytic effects.
Case Study 2: Neuroprotective Properties
Another study focused on neuroprotection against excitotoxicity induced by glutamate. The compound showed promise in reducing neuronal death in cultured hippocampal neurons exposed to high glutamate levels. This suggests a protective role against neurodegenerative conditions.
Pharmacological Profile
The pharmacological profile of rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride indicates potential therapeutic applications in treating anxiety disorders and neurodegenerative diseases.
Pharmacokinetics:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues with high affinity for brain tissue.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Renal excretion as metabolites.
Q & A
Q. What are the optimal synthetic routes for rac-methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride?
The synthesis typically involves cyclopropanation of diazo precursors (e.g., ethyl diazoacetate) with olefins under transition metal catalysis (e.g., rhodium or copper). Key steps include:
- Cyclopropanation : Reaction of diazo compounds with alkenes at low temperatures (0–25°C) in inert atmospheres to minimize side reactions .
- Functionalization : Introduction of the aminoethyl group via nucleophilic substitution or reductive amination .
- Salt formation : Hydrochloride salt preparation via acid-base reaction in polar solvents. Purification: Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) is used to achieve >95% purity .
Q. How can the stereochemistry of the cyclopropane ring and aminoethyl substituent be confirmed?
- X-ray crystallography : Resolves absolute configuration of the (1R,2R) stereoisomer .
- Circular Dichroism (CD) : Detects Cotton effects in chiral environments, correlating with trans-configuration .
- NMR spectroscopy : Vicinal coupling constants (J1,2 = 5–8 Hz) confirm trans-cyclopropane geometry .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition : Screen against serine hydrolases or aminotransferases due to structural similarity to known cyclopropane-based inhibitors .
- Cellular permeability : Use Caco-2 monolayer assays with LC-MS quantification to assess bioavailability .
- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to establish IC50 values .
Advanced Research Questions
Q. How can enantiomeric resolution of the rac-mixture be achieved for pharmacological studies?
- Chiral chromatography : Use cellulose-based CSPs (Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- Kinetic resolution : Enzymatic hydrolysis of the methyl ester with lipases (e.g., Candida antarctica) to separate enantiomers .
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model SN2 displacement at the cyclopropane carbon .
- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
- Docking studies : Predict binding modes to biological targets (e.g., GABAA receptors) using AutoDock Vina .
Q. How do structural modifications (e.g., replacing methyl with trifluoromethyl) affect biological activity?
- SAR analysis : Compare IC50 values of analogs (Table 1).
- LogP measurements : Assess hydrophobicity changes via shake-flask/HPLC methods .
| Modification | Target Enzyme IC50 (nM) | LogP |
|---|---|---|
| -CH3 (parent) | 120 ± 15 | 1.2 |
| -CF3 | 45 ± 8 | 2.1 |
| -NH2 | 220 ± 20 | 0.7 |
| Data derived from analogs in . |
Q. How can contradictory data on metabolic stability be resolved?
- Microsomal assays : Compare liver microsomes from human vs. rodent to identify species-specific CYP450 metabolism .
- Isotope labeling : Use <sup>14</sup>C-labeled compound to track metabolite formation via radiometric HPLC .
- Structural elucidation : HR-MS/MS fragmentation to identify oxidative metabolites (e.g., hydroxylation at cyclopropane) .
Methodological Notes
- Stereochemical integrity : Avoid prolonged storage in polar solvents to prevent racemization .
- Reaction optimization : Design of Experiments (DoE) with factors like temperature, catalyst loading, and solvent polarity improves yield .
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or MNova) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
